molecular formula C5H7NO2 B10776834 5-Oxoprolinal CAS No. 96914-00-0

5-Oxoprolinal

Cat. No.: B10776834
CAS No.: 96914-00-0
M. Wt: 113.11 g/mol
InChI Key: XBGYMVTXOUKXLG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxoprolinal can be synthesized through several methods. One common approach involves the oxidation of pyroglutamic acid derivatives. For instance, the aldehyde analogue of pyroglutamate can be synthesized as an active site-directed transition-state inhibitor . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial processes would likely involve optimization for yield, purity, and cost-effectiveness, utilizing large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Oxoprolinal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Conversion to 5-oxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of 5-hydroxypyrrolidine-2-carbaldehyde.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

5-Oxoprolinal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxoprolinal involves its interaction with specific molecular targets. For example, it acts as an inhibitor of pyroglutamyl-peptidase I by binding to the active site of the enzyme, thereby preventing the hydrolysis of pyroglutamyl residues . This inhibition can modulate various biological processes, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Pyroglutamic Acid:

    Proline: An amino acid structurally related to pyroglutamic acid but without the keto or aldehyde functionalities.

    2-Pyrrolidone: A lactam similar to pyroglutamic acid but with different functional groups.

Uniqueness

5-Oxoprolinal is unique due to the presence of both a keto and an aldehyde group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogues. Its ability to inhibit specific enzymes also sets it apart from other related compounds, making it valuable in biochemical research and potential therapeutic applications.

Properties

CAS No.

96914-00-0

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carbaldehyde

InChI

InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1

InChI Key

XBGYMVTXOUKXLG-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C=O

Canonical SMILES

C1CC(=O)NC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.